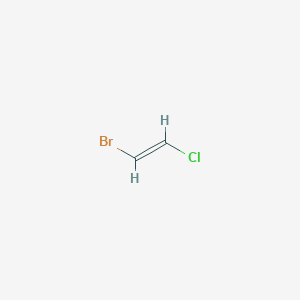
Ethene, 1-bromo-2-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethene, 1-bromo-2-chloro- (C₂H₂BrCl) is an organohalogen compound that features both bromine and chlorine atoms attached to an ethene backbone. This compound is also known by other names such as 1-bromo-2-chloroethene and (E)-1-bromo-2-chloroethene . It is a colorless liquid with a molecular weight of 141.394 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethene, 1-bromo-2-chloro- can be synthesized through the halogenation of ethene. The process involves the addition of bromine and chlorine to the double bond of ethene under controlled conditions. The reaction typically requires a catalyst and is carried out at specific temperatures to ensure the selective addition of halogens .
Industrial Production Methods
In industrial settings, the production of ethene, 1-bromo-2-chloro- involves the use of large-scale reactors where ethene is exposed to bromine and chlorine gases. The reaction is carefully monitored to control the temperature and pressure, ensuring high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Ethene, 1-bromo-2-chloro- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted by other nucleophiles.
Addition Reactions: The compound can participate in addition reactions with other alkenes or alkynes to form larger molecules.
Elimination Reactions: Under certain conditions, the compound can undergo dehydrohalogenation to form alkenes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) and potassium iodide (KI).
Addition Reactions: Reagents such as hydrogen bromide (HBr) and hydrogen chloride (HCl) are used.
Elimination Reactions: Conditions typically involve the use of strong bases like potassium hydroxide (KOH) in alcoholic solutions.
Major Products Formed
Substitution Reactions: Products include ethene derivatives with different substituents.
Addition Reactions: Products include dibromoethane and dichloroethane.
Elimination Reactions: Products include ethene and other alkenes.
Scientific Research Applications
Ethene, 1-bromo-2-chloro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine and chlorine atoms into molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of ethene, 1-bromo-2-chloro- involves its ability to participate in electrophilic addition reactions. The compound’s double bond is highly reactive and can interact with electrophiles, leading to the formation of new chemical bonds. The presence of bromine and chlorine atoms makes the compound highly polarizable, facilitating its reactivity in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
1-bromo-2-chloroethane: Similar in structure but lacks the double bond present in ethene, 1-bromo-2-chloro-.
1,2-dibromoethane: Contains two bromine atoms instead of one bromine and one chlorine.
1,2-dichloroethane: Contains two chlorine atoms instead of one bromine and one chlorine.
Uniqueness
Ethene, 1-bromo-2-chloro- is unique due to the presence of both bromine and chlorine atoms attached to an ethene backbone. This dual halogenation provides distinct reactivity patterns and makes the compound valuable in various chemical synthesis applications .
Properties
CAS No. |
3018-09-5 |
|---|---|
Molecular Formula |
C2H2BrCl |
Molecular Weight |
141.39 g/mol |
IUPAC Name |
(E)-1-bromo-2-chloroethene |
InChI |
InChI=1S/C2H2BrCl/c3-1-2-4/h1-2H/b2-1+ |
InChI Key |
LYFQYPSHMWBHFG-OWOJBTEDSA-N |
Isomeric SMILES |
C(=C/Br)\Cl |
Canonical SMILES |
C(=CBr)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















